molecular formula C22H13BrFNOS B11434420 6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11434420
M. Wt: 438.3 g/mol
InChI Key: QVMHTKLJLLFRFP-UHFFFAOYSA-N
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Description

6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiazepine ring fused with an indene ring system, along with bromine and fluorine substituents on the phenyl ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed would depend on the specific reaction conditions and the presence of other functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various biological targets, making it useful in the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(5-bromo-2-fluorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a thiazepine ring fused with an indene ring system and the presence of bromine and fluorine substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H13BrFNOS

Molecular Weight

438.3 g/mol

IUPAC Name

11-(5-bromo-2-fluorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H13BrFNOS/c23-12-9-10-16(24)15(11-12)22-19-20(13-5-1-2-6-14(13)21(19)26)25-17-7-3-4-8-18(17)27-22/h1-11,22,25H

InChI Key

QVMHTKLJLLFRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=C(C=CC(=C5)Br)F

Origin of Product

United States

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